Home > Products > Building Blocks P13616 > N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine
N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine - 1706441-18-0

N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine

Catalog Number: EVT-1721611
CAS Number: 1706441-18-0
Molecular Formula: C15H19N5
Molecular Weight: 269.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Imatinib

  • Compound Description: Imatinib, also known as Glivec or STI571, is a tyrosine kinase inhibitor primarily used to treat chronic myelogenous leukemia (CML). It functions by inhibiting the activity of the Bcr-Abl tyrosine kinase, a protein formed by the fusion of the BCR and ABL genes, a hallmark of CML. []

4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-[4-(3-pyridyl)pyrimidin-2-yl]amino]phenyl]benzamide

  • Compound Description: This compound is another name for Imatinib, highlighting the chemical complexity and various ways to represent this molecule. []

6-methyl-N1-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine

  • Compound Description: This compound is identified as a genotoxic impurity in the synthesis of Imatinib. []

4-(chloromethyl)-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide

  • Compound Description: This compound is another genotoxic impurity encountered during the synthesis of Imatinib. []

6-methyl-N1(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine derivatives

  • Compound Description: This series of compounds, encompassing various building blocks based on the 6-methyl-N1(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine core structure, were investigated for potential antiproliferative activity. Notably, compounds 10c, 12d, and 14a exhibited promising in vitro potency against human leukemia cell lines (K562 and Reh). []
Overview

N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound exhibits significant potential in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases, including cancer. Understanding its synthesis, molecular structure, chemical properties, and applications is crucial for researchers in the field.

Source

The compound can be synthesized through various chemical routes, as detailed in several research articles and patents. Its synthesis often involves multi-step reactions that incorporate different functional groups to enhance biological activity and selectivity.

Classification

N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine is classified as a pyrimidine derivative with a benzene ring and multiple amine functionalities. It is recognized for its role in pharmaceutical applications due to its ability to interact with biological targets.

Synthesis Analysis

Methods

The synthesis of N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine typically follows a multi-step approach:

  1. Formation of Pyrimidine Ring: The initial step often involves the creation of a pyrimidine scaffold through reactions such as nucleophilic substitution or cyclization.
  2. Introduction of Functional Groups: Subsequent steps include the introduction of the pyrrolidine moiety and methyl groups via alkylation or condensation reactions.
  3. Final Coupling: The final product is obtained through coupling reactions that link the pyrimidine derivative with the benzene diamine structure.

Technical details regarding specific reagents, solvents, and conditions (e.g., temperature and reaction time) are critical for optimizing yields and purity.

Technical Details

For instance, one method involves heating a mixture of 2-methylpyrimidine derivatives with pyrrolidine in a suitable solvent at elevated temperatures (around 110 °C) for several hours to facilitate the formation of the desired compound .

Molecular Structure Analysis

Structure

The molecular structure of N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine features:

  • A pyrimidine ring substituted at the 2-position with a methyl group and at the 6-position with a pyrrolidine group.
  • A benzene ring that is substituted at the 1 and 4 positions with amine groups.

Data

The molecular formula can be represented as C14H20N4, indicating it contains carbon (C), hydrogen (H), and nitrogen (N). The molecular weight is approximately 244.34 g/mol.

Chemical Reactions Analysis

Reactions

N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine can participate in various chemical reactions:

  1. Substitution Reactions: The amine groups can undergo electrophilic aromatic substitution.
  2. Coupling Reactions: The compound may be used in coupling reactions to form more complex structures or conjugates.
  3. Degradation Reactions: Under certain conditions, it may degrade into simpler compounds or reactants.

Technical Details

The stability of this compound under different pH levels and temperatures is essential for understanding its reactivity profile and potential applications in drug formulation .

Mechanism of Action

Process

The mechanism of action for N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine primarily involves its interaction with specific biological targets such as enzymes or receptors involved in cellular processes like proliferation or apoptosis.

Data

Research indicates that compounds with similar structures may inhibit tubulin polymerization, affecting microtubule dynamics crucial for cell division . This suggests that N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine could exhibit anticancer properties by disrupting normal cellular functions.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

Chemical properties involve:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Can react with electrophiles due to the presence of amine groups, facilitating further functionalization.

Relevant analyses such as melting point determination and spectral analysis (NMR, IR) are essential for characterizing this compound accurately.

Applications

Scientific Uses

N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing novel anticancer agents targeting tubulin dynamics.
  2. Pharmaceutical Development: Its derivatives may be explored for their efficacy against various diseases through structure-based drug design.
  3. Biochemical Research: Utilized in studies investigating cellular mechanisms related to cancer proliferation and treatment resistance.

This compound represents an important scaffold for further research into targeted therapies within oncology and other therapeutic areas.

Introduction to CHD1L Inhibition and Oncogenic Chromatin Remodeling

Role of CHD1L in Tumorigenesis and Metastatic Progression

Chromodomain Helicase DNA-binding protein 1-Like (CHD1L, also known as ALC1) is an ATP-dependent chromatin remodeler that has emerged as a master regulator of oncogenic processes across multiple cancer types, including hepatocellular carcinoma (HCC), triple-negative breast cancer (TNBC), and colorectal cancer. Located on the frequently amplified 1q21 chromosomal region, CHD1L overexpression correlates strongly with advanced tumor stage, therapy resistance, and poor prognosis [3] [6]. Structurally, CHD1L contains two RecA-like ATPase domains (lobe 1 and lobe 2) and a C-terminal macrodomain that maintains the enzyme in an autoinhibited state in the absence of cellular activation signals. This autoinhibition occurs through interactions between the macrodomain's basic patch (residues Arg857 and Arg860) and an acidic patch on the C-ATPase lobe, sequestering nucleosome recognition elements [4].

CHD1L's oncogenic potency stems from its dual functionality in DNA damage response (DDR) and transcriptional reprogramming. During DDR, poly(ADP-ribose) polymerase 1/2 (PARP1/2)-synthesized poly(ADP-ribose) (PAR) chains bind CHD1L's macrodomain, releasing autoinhibition and recruiting CHD1L to DNA damage sites where it facilitates chromatin relaxation and repair [1] [3]. Beyond DDR, CHD1L drives epithelial-mesenchymal transition (EMT) and metastasis through transcriptional activation of pro-invasive genes including ARHGEF9 (a Cdc42 activator) and SNAI1 (encoding Snail, a master EMT transcription factor) [8] [10]. This reprogramming results in loss of epithelial markers (E-cadherin), gain of mesenchymal markers (vimentin, N-cadherin), and enhanced cell motility and invasion [10]. Consequently, CHD1L amplification creates a permissive environment for tumor progression, metastatic dissemination, and resistance to standard therapies.

N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine as a First-in-Class CHD1L Inhibitor

N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine (Chemical Formula: C₁₅H₁₉N₅; Molecular Weight: 269.35 g/mol; CAS: 1706441-18-0), also known by its development code OTI-611, represents the first-in-class, allosteric inhibitor targeting the oncogenic functions of CHD1L [6]. This small molecule was identified through high-throughput screening (HTS) campaigns aimed at discovering compounds that selectively inhibit CHD1L's ATPase activity without affecting related chromatin remodelers. OTI-611 exerts its effect by binding to a unique allosteric site within the CHD1L ATPase domain, stabilizing the autoinhibited conformation and preventing PAR-dependent activation [1] [6]. Biochemically, this binding impedes ATP hydrolysis, thereby abolishing CHD1L's chromatin-remodeling capability essential for DNA repair and transcriptional regulation.

Preclinical studies demonstrate potent antitumor activity of OTI-611 across multiple in vitro and ex vivo models. In TNBC tumor organoids, OTI-611 exhibited cytotoxic effects with half-maximal inhibitory concentration (IC₅₀) values of 1.7 µM in BRCA1-mutant SUM149PT cells, 2.8 µM in BRCA1-mutant HCC1937 cells, and 3.3 µM in BRCA-wildtype MDA-MB-231 cells [1]. Crucially, OTI-611 synergizes dramatically with standard-of-care (SOC) chemotherapies and PARP inhibitors (PARPi), irrespective of BRCA mutation status. In SUM149PT organoids, sublethal doses of OTI-611 enhanced the potency of 5-fluorouracil (5-FU) by 10-fold (Bliss synergy score: 59) and olaparib by 9-fold (IC₅₀ reduced from 170 ± 27 µM to 19 ± 0.56 µM) [1]. Similar synergistic effects were observed with doxorubicin and the PARP1-selective inhibitor AZD5305. Mechanistically, this synergy arises from OTI-611's ability to trap PARP1/2 on chromatin by preventing CHD1L-mediated repair initiation, leading to persistent DNA damage and induction of PARthanatos—a caspase-independent cell death pathway triggered by PAR polymer translocation and apoptosis-inducing factor (AIF) release [1] [3].

Table 1: Synergistic Effects of OTI-611 with Standard Therapies in Triple-Negative Breast Cancer Models

Combination TherapyCell LineEffect of OTI-611 on Partner Drug IC₅₀Bliss Synergy ScoreKey Mechanism
OTI-611 + 5-FUSUM149PT (BRCA1⁻/⁻)10-fold reduction (IC₅₀: 0.28 ± 0.01 µM)59Enhanced DNA damage, G1 arrest
OTI-611 + OlaparibSUM149PT (BRCA1⁻/⁻)9-fold reduction (IC₅₀: 19 ± 0.56 µM)11.2PARP trapping, γ-H2AX foci accumulation
OTI-611 + DoxorubicinSUM149PT (BRCA1⁻/⁻)2-fold reduction (IC₅₀: 0.28 ± 0.01 µM)-Enhanced DNA damage, G2/M arrest
OTI-611 + AZD5305SUM149PT (BRCA1⁻/⁻)2.7-fold reduction-PARP1 trapping, impaired HR repair

Mechanistic Link to Epithelial-Mesenchymal Transition (EMT) and TCF/LEF-Transcriptional Activity

Beyond its role in DNA repair, CHD1L is a potent driver of epithelial-mesenchymal transition (EMT)—a developmental program co-opted by cancer cells to acquire invasive and metastatic capabilities. CHD1L promotes EMT primarily through transcriptional activation of the Wnt/β-catenin pathway and key EMT transcription factors. In colorectal cancer (CRC) models, CHD1L overexpression activates T-cell factor/lymphoid enhancer factor (TCF/LEF) transcriptional activity, the nuclear endpoint of canonical Wnt signaling [6]. This activation upregulates EMT master regulators (Snail, Twist, Zeb) and downstream effectors, resulting in E-cadherin suppression, vimentin induction, and cytoskeletal remodeling. OTI-611 effectively reverses this process by inhibiting CHD1L's chromatin-remodeling function, thereby suppressing TCF/LEF-driven transcription and mesenchymal phenotypes [6].

Recent research has elucidated an upstream regulatory axis involving VRK1 (Vaccinia-related kinase 1)-mediated phosphorylation of CHD1L. In hepatocellular carcinoma, VRK1 expression is elevated and correlates with poor prognosis. VRK1 directly interacts with and phosphorylates CHD1L at serine 122 (S122), an event critical for CHD1L's ability to activate SNAI1 transcription [8]. SNAI1 (Snail) represses E-cadherin and other epithelial genes, driving EMT initiation. Inhibition of CHD1L by OTI-611 disrupts this VRK1/CHD1L/SNAI1 axis, preventing Snail upregulation and subsequent EMT progression. This mechanism is evidenced by the reversal of mesenchymal markers in CHD1L-inhibited tumors: increased E-cadherin, reduced vimentin/N-cadherin, and diminished cell motility and invasion [6] [8]. The dependency of SNAI1 induction on CHD1L phosphorylation highlights a druggable signaling node for antimetastatic therapy.

Table 2: Effect of CHD1L Inhibition by OTI-611 on EMT Markers in Preclinical Models

Cancer TypeModel SystemChange in EMT MarkersFunctional Outcome
Colorectal CancerHCT116 cell xenografts↑ E-cadherin; ↓ Vimentin, N-cadherin, SnailReduced invasion and liver metastasis
Hepatocellular CarcinomaVRK1-overexpressing HCC↓ SNAI1 mRNA; ↑ E-cadherin protein; ↓ Nuclear β-cateninAbrogated cell migration and tumor growth
Triple-Negative Breast CancerMDA-MB-231 organoids↓ Fibronectin; ↓ TWIST1; ↓ Nuclear TCF/LEF reporter activityReversal of mesenchymal phenotype

The intersection between CHD1L and Wnt/TCF signaling provides a compelling therapeutic rationale for targeting CHD1L in cancers driven by aberrant Wnt activation (e.g., colorectal, liver cancers). CHD1L facilitates the recruitment of β-catenin/TCF complexes to Wnt-responsive elements (WREs) in chromatin, enabling transcription of EMT and stemness genes. OTI-611 disrupts this recruitment, evidenced by reduced occupancy of β-catenin and TCF4 at WREs of AXIN2, c-MYC, and SNAI1 promoters in chromatin immunoprecipitation (ChIP) assays [6]. Consequently, OTI-611 treatment not only reverses EMT but also impairs cancer stem cell (CSC) properties such as spheroid formation and chemoresistance, positioning CHD1L inhibition as a multifaceted strategy against tumor progression and metastasis.

Table 3: Chemical Identifiers of N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine (OTI-611)

IdentifierValue
IUPAC NameN¹-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine
SynonymsOTI-611; AKOS024618786; SB59084
CAS Number1706441-18-0
Molecular FormulaC₁₅H₁₉N₅
Molecular Weight269.35 g/mol
SMILESNC1=CC=C(NC2=NC(C)=NC(N3CCCC3)=C2)C=C1
InChI KeyPGHINDNKQBUJCJ-UHFFFAOYSA-N
Development StagePreclinical investigation

Properties

CAS Number

1706441-18-0

Product Name

N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine

IUPAC Name

4-N-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)benzene-1,4-diamine

Molecular Formula

C15H19N5

Molecular Weight

269.34 g/mol

InChI

InChI=1S/C15H19N5/c1-11-17-14(19-13-6-4-12(16)5-7-13)10-15(18-11)20-8-2-3-9-20/h4-7,10H,2-3,8-9,16H2,1H3,(H,17,18,19)

InChI Key

PGHINDNKQBUJCJ-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=N1)N2CCCC2)NC3=CC=C(C=C3)N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCC2)NC3=CC=C(C=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.